5-Amino-2-fluorobenzenesulfonamide

Overview

Description

5-Amino-2-fluorobenzenesulfonamide is a small molecule that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a powder with a molecular weight of 190.2 .

Molecular Structure Analysis

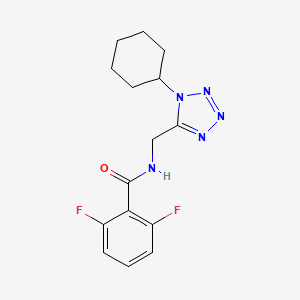

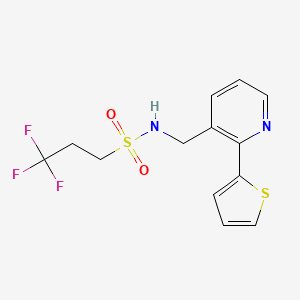

The molecular formula of 5-Amino-2-fluorobenzenesulfonamide is C6H7FN2O2S . The InChI code is 1S/C6H7FN2O2S/c7-5-2-1-4 (8)3-6 (5)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) .Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzenesulfonamide is a powder that is stored at room temperature .Scientific Research Applications

Chemical Properties

5-Amino-2-fluorobenzenesulfonamide is a chemical compound with the CAS Number: 916737-71-8 . It has a molecular weight of 190.2 and is typically stored at room temperature . It is a powder in physical form .

Fluorination and Amination of (Hetero)Aromatic C–H Bonds

5-Amino-2-fluorobenzenesulfonamide has been used as a reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds . This process is classified according to the type of catalyst .

Agricultural Chemistry

Fluoro-organic compounds, including those that contain 5-Amino-2-fluorobenzenesulfonamide, are prominent in all areas of the chemical sciences, particularly in agricultural chemistry . Up to one third of all agrochemicals on the market contain at least one fluorine atom in their structure .

Pharmaceutical Chemistry

Similarly, one fourth of all pharmaceuticals on the market contain at least one fluorine atom . Fluoroarenes, which are ring-fluorinated aromatics, are one of the most important structural motifs in medicinal chemistry . They display a broad spectrum of biological and pharmacological activities including anticancer, antibacterial, antidepressant, anticonvulsant, antipsychotic, and antiemetic activities .

Materials Chemistry

Fluoro-organic compounds are also significant in materials chemistry . The unique properties of these compounds, including those that contain 5-Amino-2-fluorobenzenesulfonamide, make them valuable in the development of new materials .

Direct Fluorination

Direct fluorination of inert C (aryl)–H bonds in a regioselective manner is a practical and economical method as it does not require any pre-functionalized starting materials . 5-Amino-2-fluorobenzenesulfonamide has been used as a reagent in this process .

Amination Reagent

5-Amino-2-fluorobenzenesulfonamide has also been utilized as an amination reagent in various transformations of aliphatic and aromatic compounds .

Versatile Fluorine and Amine Source

5-Amino-2-fluorobenzenesulfonamide has been employed as a versatile fluorine and amine source in the direct fluorination and amination of aromatic C–H bonds .

Safety and Hazards

Future Directions

There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that 5-Amino-2-fluorobenzenesulfonamide and related compounds may have potential future applications in the treatment of resistant bacterial infections.

properties

IUPAC Name |

5-amino-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBQDBDKURHTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364339.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2364342.png)

![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)

![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)

![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)